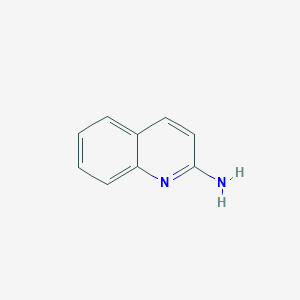

2-Aminoquinoline

Descripción

2-Aminoquinoline has been reported in Leucopaxillus albissimus with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNJUJAKQGROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060381 | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

580-22-3, 31135-62-3 | |

| Record name | 2-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 - 132.5 °C | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its quinoline core, substituted with an amino group at the C2 position, imparts a unique combination of chemical reactivity and biological activity. This versatile scaffold is a key component in the development of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimalarial properties.[1] Furthermore, its inherent fluorescence makes it a valuable tool in the design of molecular probes for biological imaging.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 2-aminoquinoline, along with insights into its biological applications and relevant experimental protocols.

Chemical Structure and Properties

2-Aminoquinoline exists as a tautomer with 2-imino-1,2-dihydroquinoline. The imino tautomer is the more stable form in the solid state.

Table 1: General and Physicochemical Properties of 2-Aminoquinoline

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| CAS Number | 580-22-3 | [3] |

| Appearance | White to light yellow to green powder/crystal | [3][4] |

| Melting Point | 126-131 °C | [3][5] |

| Boiling Point | 312.78 °C (estimate) | [3] |

| pKa | 3.43 (at 20 °C) | [3][6] |

| Solubility | Soluble in chloroform and methanol. Limited solubility in water. | [3][7] |

| LogP | 1.87 | [8] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Table 2: Spectroscopic Data for 2-Aminoquinoline

| Spectroscopic Technique | Key Features and Wavelengths | Reference(s) |

| UV-Vis Spectroscopy | Absorption maxima are observed in ethanol. | [4][9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H bending are present. A KBr wafer is a common sample preparation technique. | [10][11] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the amine protons are observed. The spectrum can be recorded on a 300 MHz instrument. | [5][10] |

| ¹³C NMR Spectroscopy | Resonances for the nine carbon atoms of the quinoline ring are visible. | [5][10] |

Synthesis of 2-Aminoquinoline

The synthesis of the quinoline ring system can be achieved through several classic named reactions. These methods can be adapted to produce 2-aminoquinoline, often by selecting appropriate starting materials.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by acid or base.[7][12][13][14]

Experimental Protocol: General Friedländer Synthesis of Quinolines

-

Reactant Mixture: Combine the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine, trifluoroacetic acid) or a base (e.g., potassium hydroxide, piperidine).[7]

-

Reaction Conditions: Heat the mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Skraup Synthesis

The Skraup synthesis produces quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene).[3][6][15][16]

Experimental Protocol: General Skraup Synthesis of Quinoline

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline.

-

Addition of Glycerol: Slowly add glycerol to the mixture while stirring.

-

Oxidizing Agent: Add the oxidizing agent, such as nitrobenzene.

-

Reaction Conditions: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is highly exothermic and requires careful temperature control.[6]

-

Work-up: After the reaction subsides, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with sodium hydroxide.

-

Purification: Isolate the quinoline product by steam distillation, followed by extraction of the distillate with an organic solvent and subsequent purification.

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[15][17]

Experimental Protocol: General Doebner-von Miller Reaction

-

Reactant Mixture: Combine the aniline and the α,β-unsaturated aldehyde or ketone in a suitable solvent.

-

Acid Catalyst: Add a strong acid, such as hydrochloric acid or sulfuric acid, as a catalyst.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture and neutralize the acid with a base (e.g., sodium hydroxide or sodium carbonate).

-

Purification: Extract the product with an organic solvent. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.

Biological Activity and Applications

2-Aminoquinoline and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders. 2-Aminoquinoline serves as a scaffold for potent and selective nNOS inhibitors, acting as a bioisostere for the guanidinium group of the natural substrate, L-arginine.[18][19][20]

Experimental Protocol: nNOS Inhibition Assay (Hemoglobin Capture Assay)

-

Reagent Preparation: Prepare solutions of purified nNOS enzyme, L-arginine (substrate), NADPH (cofactor), calmodulin, H₄B (cofactor), oxyhemoglobin, and the 2-aminoquinoline inhibitor in a suitable buffer (e.g., HEPES, pH 7.4).[21]

-

Assay Mixture: In a cuvette or microplate well, combine all reagents except the enzyme. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the nNOS enzyme.

-

Monitoring: Monitor the oxidation of oxyhemoglobin to methemoglobin by measuring the change in absorbance at 401 nm over time using a spectrophotometer.[21]

-

Data Analysis: Calculate the initial reaction rates and determine the inhibitory activity (e.g., IC₅₀ or Kᵢ) of the 2-aminoquinoline compound.

Fluorescent Probes for DNA

The inherent fluorescence of the quinoline scaffold makes it a promising candidate for the development of fluorescent probes. Certain 2-aminoquinoline derivatives have been shown to act as fluorescent sensors for DNA, exhibiting enhanced fluorescence upon binding.[22]

Experimental Protocol: 2-Aminoquinoline as a Fluorescent DNA Probe

-

Solution Preparation: Prepare stock solutions of the 2-aminoquinoline derivative and DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., TRIS-HCl, pH 7.0).[22]

-

Fluorescence Measurements: In a quartz cuvette, place the 2-aminoquinoline solution. Record its fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.

-

Titration: Incrementally add aliquots of the DNA solution to the cuvette and record the fluorescence spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity (e.g., association constant, Kₐ).

Conclusion

2-Aminoquinoline is a molecule of profound importance in contemporary chemical and pharmaceutical research. Its versatile synthesis and diverse biological activities make it a privileged scaffold in drug discovery. The information presented in this technical guide, from its fundamental chemical properties to its applications as an enzyme inhibitor and fluorescent probe, underscores its significance. The provided experimental frameworks for synthesis and biological evaluation are intended to serve as a valuable resource for researchers aiming to harness the potential of this remarkable compound. Further exploration into the derivatives of 2-aminoquinoline is poised to yield novel therapeutic agents and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. iipseries.org [iipseries.org]

- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 17. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.unipa.it [iris.unipa.it]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Aminoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminoquinoline, a key heterocyclic amine used as a building block in the synthesis of various biologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-Aminoquinoline.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 8.5 | H-4 |

| 7.78 | d | 8.2 | H-8 |

| 7.55 | d | 8.8 | H-5 |

| 7.41 | ddd | 8.2, 6.9, 1.3 | H-7 |

| 7.16 | ddd | 8.5, 6.9, 1.5 | H-6 |

| 6.74 | d | 8.8 | H-3 |

| 6.55 | s (br) | - | -NH₂ |

d: doublet, ddd: doublet of doublet of doublets, s (br): broad singlet

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C-2 |

| 149.3 | C-8a |

| 138.2 | C-4 |

| 129.8 | C-7 |

| 125.4 | C-5 |

| 124.6 | C-4a |

| 122.3 | C-6 |

| 114.1 | C-3 |

| 109.8 | C-8 |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1650 - 1580 | Strong | N-H bending (scissoring) of primary amine |

| 1620, 1585, 1500, 1450 | Medium to Strong | C=C and C=N stretching (aromatic ring vibrations) |

| 1335 - 1250 | Strong | C-N stretching (aromatic amine) |

| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| ~245 | Not Reported |

| ~330 | Not Reported |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker AC-300 spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz was used.[1]

-

Sample Preparation: A sample of 2-Aminoquinoline was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d₆ used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized for data collection.

-

Sample Preparation (KBr Pellet Method): A small amount of solid 2-Aminoquinoline was finely ground with spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The resulting mixture was then compressed under high pressure to form a thin, transparent pellet.[1]

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer was employed.

-

Sample Preparation: A stock solution of 2-Aminoquinoline was prepared in ethanol. A dilute solution of 5 x 10⁻⁶ M was prepared for analysis.[3]

-

Data Acquisition: The UV-Vis absorption spectrum was recorded at room temperature over a wavelength range of 200-400 nm, using ethanol as the reference solvent.[3]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analyses described.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline and its derivatives represent a critical class of N-heterocyclic aromatic compounds, foundational to the development of numerous therapeutic agents and functional materials. Their versatile structure serves as a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for 2-aminoquinoline derivatives, offering detailed experimental protocols, comparative data, and visual representations of key synthetic workflows to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of the 2-aminoquinoline scaffold can be broadly categorized into three main approaches:

-

Cyclization of C2-Substituted Anilines and Related Compounds: These methods involve the construction of the quinoline ring from acyclic precursors. Classic examples include the Friedländer and Doebner-von Miller reactions.[3]

-

Amination of Quinolines and Their Derivatives: This approach involves the direct introduction of an amino group onto a pre-existing quinoline ring system at the C2 position. This can be achieved through various amination techniques on substrates like 2-haloquinolines or quinoline-N-oxides.[3][4]

-

Ring-Opening and Cyclization of Other Heterocyclic Systems: In some specialized cases, 2-aminoquinolines can be synthesized through the rearrangement of other heteroaryl amines.[5]

This guide will focus on key modern and classical methodologies that are widely employed and offer significant advantages in terms of efficiency, substrate scope, and operational simplicity.

Key Synthetic Methodologies and Experimental Protocols

Potassium tert-Butoxide (KOtBu)-Mediated Synthesis

A highly efficient, transition-metal-free approach for the synthesis of 2-aminoquinolines involves the condensation of 2-aminoarylcarbaldehydes with benzyl or alkyl cyanides, mediated by potassium tert-butoxide.[5] This method proceeds at room temperature with short reaction times and offers a broad substrate scope.

Experimental Protocol:

To a solution of 2-aminoarylcarbaldehyde (1.0 mmol) and the corresponding nitrile (1.2 mmol) in dry DMSO (3 mL) was added KOtBu (2.0 mmol) in one portion. The reaction mixture was stirred at room temperature for the time specified in the table below. Upon completion (monitored by TLC), the reaction mixture was quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-aminoquinoline derivative.

Table 1: Synthesis of 2-Aminoquinoline Derivatives via KOtBu-Mediation [5]

| Entry | 2-Aminoarylcarbaldehyde | Nitrile | Time (min) | Yield (%) |

| 1 | 2-Aminobenzaldehyde | Phenylacetonitrile | 15 | 92 |

| 2 | 2-Amino-5-chlorobenzaldehyde | Phenylacetonitrile | 20 | 88 |

| 3 | 2-Amino-5-bromobenzaldehyde | Phenylacetonitrile | 20 | 85 |

| 4 | 2-Aminobenzaldehyde | 4-Methoxyphenylacetonitrile | 25 | 89 |

| 5 | 2-Aminobenzaldehyde | 2-Chlorophenylacetonitrile | 25 | 82 |

Reaction Workflow:

Caption: KOtBu-Mediated Synthesis of 2-Aminoquinolines.

Nickel-Catalyzed Dehydrogenative Coupling

A sustainable approach for synthesizing 2-aminoquinolines utilizes a singlet diradical Ni(II) catalyst for the dehydrogenative coupling of 2-aminobenzyl alcohol and nitriles.[6] This method operates under aerial conditions and demonstrates good functional group tolerance.

Experimental Protocol:

A mixture of 2-aminobenzyl alcohol (0.5 mmol), nitrile (0.6 mmol), Ni(II) catalyst (3 mol %), and a base (e.g., K2CO3, 1.0 mmol) in toluene (3 mL) was stirred at 95 °C for 30 hours under an air atmosphere. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel to yield the pure 2-aminoquinoline product.

Table 2: Ni-Catalyzed Synthesis of Polysubstituted 2-Aminoquinolines [6]

| Entry | 2-Aminobenzyl Alcohol | Nitrile | Yield (%) |

| 1 | 2-Aminobenzyl alcohol | 2-Phenylacetonitrile | 65 |

| 2 | 2-Aminobenzyl alcohol | 2-(4-Chlorophenyl)acetonitrile | 73 |

| 3 | 2-Aminobenzyl alcohol | 2-(4-Methylphenyl)acetonitrile | 70 |

| 4 | 2-Aminobenzyl alcohol | 2-(4-Methoxyphenyl)acetonitrile | 68 |

Reaction Workflow:

Caption: Ni-Catalyzed Dehydrogenative Synthesis Workflow.

Silver-Catalyzed Amination of Quinoline N-Oxides

The direct amination of quinoline N-oxides provides a route to 2-aminoquinolines. An effective protocol utilizes a silver catalyst with isothiocyanates as the aminating source.[7]

Experimental Protocol:

To a solution of quinoline N-oxide (0.5 mmol) and isothiocyanate (0.6 mmol) in DMF (2 mL) was added AgBF4 (10 mol %) and a base (e.g., DBU, 1.0 mmol). The mixture was stirred at a specified temperature (e.g., 80 °C) for several hours until the reaction was complete (monitored by TLC). The reaction was then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers were washed, dried, and concentrated. Purification by column chromatography afforded the desired 2-aminoquinoline.

Table 3: Ag-Catalyzed Amination of Quinoline N-Oxides [7]

| Entry | Quinoline N-Oxide | Isothiocyanate | Yield (%) |

| 1 | Quinoline N-oxide | Phenyl isothiocyanate | Good to Excellent |

| 2 | 6-Methylquinoline N-oxide | Ethyl isothiocyanate | Good to Excellent |

| 3 | 7-Chloroquinoline N-oxide | Benzyl isothiocyanate | Good to Excellent |

(Note: The source provides a general scheme with "good to excellent yields" rather than specific quantitative data in a table format.)

Logical Relationship Diagram:

Caption: Key components for Ag-catalyzed amination.

Conclusion and Future Directions

The synthesis of 2-aminoquinoline derivatives is a rich and evolving field. While classical methods remain relevant, modern catalytic approaches offer significant advantages in terms of efficiency, sustainability, and functional group tolerance.[5][6] The development of novel, more environmentally benign catalysts and one-pot multi-component reactions continues to be a major focus of research.[8][9] Future efforts will likely concentrate on asymmetric syntheses to access chiral 2-aminoquinoline analogs and the expansion of green chemistry principles to minimize waste and energy consumption in these important synthetic transformations. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this vital class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-Aminoquinoline: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline, a heterocyclic aromatic amine, has emerged as a cornerstone building block in the field of organic synthesis. Its rigid, planar structure, coupled with the reactive amino group at the 2-position, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, properties, and extensive applications of 2-aminoquinoline, with a particular focus on its role in the development of novel therapeutic agents, advanced agrochemicals, and functional materials. The content herein is intended to serve as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical and biological pathways to aid researchers in leveraging the full potential of this remarkable scaffold.

Physicochemical and Spectroscopic Properties of 2-Aminoquinoline

2-Aminoquinoline typically presents as a light yellow to brown solid and is sparingly soluble in water.[1] A comprehensive summary of its key physical and spectroscopic properties is provided in the table below, offering a valuable reference for characterization and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 126-135 °C | [2] |

| CAS Number | 580-22-3 | [1] |

| Appearance | Light yellow to brown solid | [2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.13 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.40-7.54 (m, 2H), 4.8 (br s, 2H) | [3] (Derived from similar structures) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 158.5, 148.2, 138.0, 129.8, 127.5, 126.5, 125.8, 122.2, 109.5 | [3] (Derived from similar structures) |

| IR (KBr) ν (cm⁻¹) | 3440, 3300 (N-H stretch), 1620 (C=N stretch), 1590, 1500 (aromatic C=C stretch) | [3] (Derived from similar structures) |

Key Synthetic Methodologies

The construction of the 2-aminoquinoline core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Synthesis

The Friedländer synthesis is a widely employed method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6][7] This reaction can be catalyzed by either acids or bases.[5][6]

Reaction Scheme: Friedländer Synthesis

References

- 1. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminoquinoline, a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this compound in various solvents is fundamental for designing experimental protocols, formulating drug delivery systems, and ensuring reliable biological screening results.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like 2-aminoquinoline, this equilibrium is a dynamic process where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pH.

Quantitative Solubility Data for 2-Aminoquinoline

The solubility of 2-aminoquinoline has been determined in various solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Table 1: Quantitative Solubility of 2-Aminoquinoline

| Solvent System | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (693.63 mM)[1] | Not Specified | Ultrasonic assistance may be required.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (17.34 mM)[1] | Not Specified | Forms a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.34 mM)[1] | Not Specified | Forms a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (17.34 mM)[1] | Not Specified | Forms a clear solution.[1] |

Table 2: Qualitative Solubility of 2-Aminoquinoline

| Solvent | Solubility |

| Water | Soluble[2][3][4] |

| Hot Water | Soluble[5] |

| Methanol | Soluble[2][4][5] |

| Chloroform | Soluble[2][4][5] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and standard technique for determining the thermodynamic solubility of a solid compound.

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

-

2-Aminoquinoline (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: An excess amount of solid 2-aminoquinoline is added to a series of glass vials. A precise volume of the chosen solvent is then added to each vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: The vials are sealed and placed in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, the vials are removed from the shaker and allowed to stand, permitting the undissolved solid to settle. To separate the saturated solution from the excess solid, the supernatant is carefully withdrawn and filtered through a syringe filter. This step is crucial to prevent undissolved particles from interfering with the concentration measurement.

-

Quantification: The concentration of 2-aminoquinoline in the filtered, saturated solution is determined using a validated analytical method, most commonly HPLC or UV-Vis spectrophotometry.

-

HPLC: A small, precise volume of the filtrate is injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of 2-aminoquinoline.

-

UV-Vis Spectrophotometry: The filtrate is diluted with the solvent to a concentration that falls within the linear range of a previously established calibration curve. The absorbance is measured at the wavelength of maximum absorbance (λmax) for 2-aminoquinoline, and the concentration is calculated from the calibration curve.

-

-

Data Analysis: The experiment is typically performed in triplicate to ensure the reproducibility of the results. The average concentration is reported as the solubility of 2-aminoquinoline in the specific solvent at the designated temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of 2-aminoquinoline.

This in-depth guide provides researchers, scientists, and drug development professionals with the essential information on the solubility of 2-aminoquinoline. The provided data and experimental protocols are intended to support further research and development involving this compound.

References

Theoretical Studies on the Electronic Structure of 2-Aminoquinoline: A Technical Guide

Introduction: 2-Aminoquinoline, a heterocyclic aromatic amine, serves as a crucial scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimalarial, antibacterial, and anticancer properties.[1][2] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these properties at the molecular level. This guide provides an in-depth overview of the theoretical methods used to study the electronic structure of 2-aminoquinoline and its derivatives, presenting key quantitative data and the logical workflows involved in such analyses.

Computational Methodologies: A Detailed Protocol

The theoretical investigation of 2-aminoquinoline's electronic properties predominantly relies on Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecular systems of this size.[3] The functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently employed, often paired with Pople-style basis sets like 6-311++G(d,p) or 6-31G*, to accurately describe the molecule's geometry and electronic distribution.[1][3][4][5][6][7]

Experimental Protocol (Computational Workflow):

A typical computational study involves a sequential workflow to ensure the reliability of the calculated properties.

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the ground-state equilibrium geometry.[7][8]

-

Vibrational Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a stable conformer.[7]

-

Electronic Property Calculation: Using the optimized geometry, a "single-point" energy calculation is performed. This step computes various electronic properties, including the energies of the molecular orbitals.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. Their energies and spatial distributions are analyzed to understand the molecule's reactivity and electronic transition characteristics.[8][9]

-

Excited State Analysis (TD-DFT): To simulate the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the energies of electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands.[6][8][10][11][12]

Key Electronic Structure Parameters and Descriptors

From the energies of the frontier molecular orbitals, a suite of quantum chemical descriptors can be calculated. These parameters provide a quantitative basis for predicting the chemical behavior of 2-aminoquinoline.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is associated with the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[8]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[5][8][13] A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability.[5]

These fundamental orbital energies are used to derive several global reactivity descriptors:[4][14]

-

Ionization Potential (I): Approximated as I ≈ -EHOMO

-

Electron Affinity (A): Approximated as A ≈ -ELUMO

-

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It is calculated as χ = (I + A) / 2.[4][15]

-

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.[4][15] Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

-

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).[4]

Quantitative Analysis of Electronic Properties

The following tables summarize quantitative data from DFT calculations on quinoline and its derivatives, which serve as a proxy for understanding 2-aminoquinoline. These values illustrate the typical magnitudes of electronic parameters and their sensitivity to molecular structure and the computational method used.

Table 1: Calculated Molecular Orbital Energies and Global Reactivity Descriptors

| Compound/Derivative | Method | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Hardness (η) | Electronegativity (χ) | Source |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | 2.415 | 4.231 | [8] |

| 4-Carbonyl quinoline | DFT/B3LYP/6-31G | - | - | 4.09 | - | - | [5] |

| 4-Carboxyl quinoline | DFT/B3LYP/6-31G | - | - | 4.09 | - | - | [5] |

| A Quinoline Derivative | B3LYP/6-311+G(d,p) | -6.818 | -2.749 | 4.069 | 2.033 | 4.784 | [9] |

| IQL Ligand* | B3LYP/6-311++G(d,p) | -5.84 | -2.10 | 3.74 | 1.87 | 3.97 | [4] |

*IQL: (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol, a complex quinoline derivative.

Table 2: Theoretical Electronic Transitions from TD-DFT Calculations

| Compound/Derivative | Method | Solvent | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Source |

| Quinoline | TD-DFT/6-31+G(d,p) | - | 227.18 | 5.45 | 0.0315 | HOMO-1 -> LUMO | [8] |

| Quinoline | TD-DFT/6-31+G(d,p) | - | 215.15 | 5.76 | 0.2017 | HOMO -> LUMO+1 | [8] |

| IQL Ligand | TD-DFT/B3LYP | DMSO | 372 | 3.33 | - | π -> π | [4] |

| IQL Ligand | TD-DFT/B3LYP | DMSO | 298 | 4.16 | - | n -> π | [4] |

| ClMQC (trans)** | TD-DFT/B3LYP | - | - | 3.75 | - | HOMO -> LUMO | [6] |

*IQL: (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol. **ClMQC: 2-Chloro-7-Methylquinoline-3-Carbaldehyde.

Interpretation and Application in Drug Development

The data derived from these theoretical studies provide crucial insights for researchers and drug development professionals:

-

Reactivity Prediction: The HOMO-LUMO gap and derived descriptors help predict how 2-aminoquinoline might interact with other molecules, including biological targets like enzymes or receptors. A smaller gap suggests greater reactivity.[5] For instance, the lower energy gap in carbonyl and carboxyl quinolines suggests they are more reactive than the parent quinoline.[5]

-

Site of Reactivity: The spatial distribution of the HOMO and LUMO orbitals can indicate the likely sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding metabolic pathways and designing derivatives with improved stability or specific binding properties.

-

Spectroscopic Characterization: TD-DFT calculations can accurately predict UV-Visible spectra, aiding in the experimental characterization of newly synthesized derivatives.[8][10] The good agreement often found between theoretical and experimental spectra validates the computational model and the predicted electronic structures.[4]

-

Structure-Activity Relationships (SAR): By systematically calculating the electronic properties of a series of 2-aminoquinoline derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate specific electronic features with biological activity, guiding the rational design of more potent and selective drug candidates.[1][5]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful and predictive framework for understanding the electronic structure of 2-aminoquinoline. By calculating and analyzing frontier molecular orbitals, reactivity descriptors, and simulated electronic spectra, scientists can gain deep insights into the molecule's chemical behavior. This knowledge is instrumental for researchers in the pharmaceutical industry, enabling the rational design of novel derivatives with tailored properties for therapeutic applications. The integration of these computational protocols into the drug discovery pipeline continues to accelerate the development of new and more effective medicines.

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. mdpi.com [mdpi.com]

- 11. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 13. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Fluorescence Properties and Quantum Yield of 2-Aminoquinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Fluorescence Properties of Aminoquinoline Derivatives

Aminoquinolines are a class of aromatic heterocyclic compounds known for their significant fluorescence properties. Their emission characteristics are often highly sensitive to the local environment, making them valuable probes in biological and chemical research. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, along with excitation (λex) and emission (λem) maxima, are key parameters that define the utility of a fluorophore.

The photophysical properties of several push-pull aminoquinoline derivatives have been studied, revealing a strong dependence on solvent polarity. In non-polar solvents, many of these derivatives exhibit high fluorescence quantum yields, while their fluorescence is significantly quenched in polar solvents. This solvatochromic behavior is a hallmark of intramolecular charge transfer (ICT) states.

Table 1: Photophysical Data of Selected Aminoquinoline Derivatives in Various Solvents

| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| TFMAQ-8Ar Derivative 1 | n-Hexane | 404 | 473 | 69 | 0.51 |

| Chloroform | 409 | 527 | 118 | 0.54 | |

| Ethyl Acetate | 415 | - | - | 0.03 | |

| DMSO | 428 | - | - | < 0.01 | |

| TFMAQ-8Ar Derivative 2 | n-Hexane | 404 | 485 | 81 | 0.38 |

| Chloroform | 409 | 537 | 128 | 0.33 | |

| Ethyl Acetate | 413 | - | - | 0.06 | |

| DMSO | 428 | 593 | 165 | 0.01 | |

| TFMAQ-8Ar Derivative 3 | n-Hexane | - | 505 | - | 0.57 |

| Chloroform | - | - | - | 0.42 | |

| Ethyl Acetate | - | - | - | 0.12 | |

| DMSO | - | - | - | < 0.01 |

Data compiled from studies on push-pull type fluorescent amino-quinoline derivatives. The absence of an emission wavelength or quantum yield indicates that the fluorescence was too low to be reliably detected.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method for determining the fluorescence quantum yield is a widely used technique that compares the fluorescence intensity of an unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a cuvette holder

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., ethanol, cyclohexane)

-

Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

2-Aminoquinoline or its derivative

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the 2-aminoquinoline derivative and the fluorescence standard in the chosen solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Φf_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

-

Fluorescent Labeling of N-Glycans with 2-Aminobenzamide (2-AB) and HILIC-FLD Analysis

2-Aminobenzamide (2-AB), a structural analog of 2-aminoquinoline, is a widely used fluorescent label for the analysis of glycans. This protocol details the labeling of N-glycans released from a glycoprotein and their subsequent analysis by Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD).[1][2][3][4][5]

Materials and Equipment:

-

Glycoprotein sample (e.g., IgG)

-

PNGase F enzyme

-

2-Aminobenzamide (2-AB) labeling reagent (2-AB, sodium cyanoborohydride, DMSO, and acetic acid)

-

HILIC solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Formic acid

-

Deionized water

-

Heating block or incubator

-

Centrifugal vacuum concentrator

-

HPLC or UHPLC system with a fluorescence detector and a HILIC column

Procedure:

-

N-Glycan Release:

-

Denature the glycoprotein sample by heating.

-

Add PNGase F to the denatured protein and incubate to enzymatically release the N-glycans.[5]

-

-

2-AB Labeling:

-

Purification of Labeled Glycans:

-

Remove excess 2-AB label and other reaction components using HILIC SPE.[2]

-

Elute the purified 2-AB labeled glycans.

-

-

HILIC-FLD Analysis:

-

Inject the purified 2-AB labeled glycans onto a HILIC column.

-

Perform a gradient elution using a mobile phase system typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Detect the separated glycans using a fluorescence detector with excitation and emission wavelengths appropriate for 2-AB (typically λex ≈ 330 nm and λem ≈ 420 nm).[4]

-

The retention time of the labeled glycans is used for identification and the peak area for quantification.

-

Visualizing Experimental Workflows

Logical Relationship for Quantum Yield Determination

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Experimental Workflow for HILIC-FLD Analysis of 2-AB Labeled N-Glycans

Caption: Workflow for N-Glycan Analysis using HILIC-FLD.

References

2-Aminoquinoline: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Among its many derivatives, the 2-aminoquinoline scaffold has emerged as a particularly "privileged" structure in drug discovery.[4][5] This N-heterocyclic aromatic compound, characterized by a benzene ring fused to a pyridine ring with an amino group at the C2-position, serves as a versatile template for the design of potent and selective modulators of various biological targets.[5][6] Its unique physicochemical properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] This guide provides a comprehensive overview of the 2-aminoquinoline scaffold, focusing on its therapeutic applications, underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies relevant to its development as a source of novel drug candidates.

Synthetic Strategies

The construction of the 2-aminoquinoline core can be achieved through several synthetic routes. A common and efficient approach involves the transition-metal-free, potassium tert-butoxide (KOtBu)-mediated reaction between 2-amino arylcarbaldehydes (or ketones) and various nitriles (like benzyl or alkyl cyanides).[5] This method proceeds at room temperature and offers high yields and good functional group tolerance.[5]

A generalized workflow for this synthesis is depicted below. The process begins with the base-mediated generation of an enamine intermediate from the nitrile, which then undergoes a condensation reaction with the 2-amino aryl carbonyl compound, followed by intramolecular cyclization and aromatization to yield the final 2-aminoquinoline product.

References

- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted 2-aminoquinolines, a crucial scaffold in medicinal chemistry and materials science. The presented methodologies include a transition-metal-free approach using potassium tert-butoxide, a palladium-catalyzed oxidative coupling, and a Friedländer annulation-based strategy.

Introduction

2-Aminoquinoline derivatives are a significant class of N-heterocyclic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. Their versatile structure also makes them valuable in the development of organic light-emitting diodes (OLEDs) and other functional materials. One-pot syntheses offer a streamlined and efficient route to these valuable molecules, minimizing waste and purification steps. This document outlines three robust one-pot methodologies for the synthesis of substituted 2-aminoquinolines, complete with experimental protocols and comparative data.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various substituted 2-aminoquinolines using the described one-pot methods.

Table 1: Potassium tert-Butoxide (KOtBu)-Mediated Synthesis of 2-Aminoquinolines

This method involves the reaction of 2-aminoarylcarbaldehydes with various nitriles in the presence of potassium tert-butoxide at room temperature.[1]

| Entry | 2-Aminoarylcarbaldehyde | Nitrile | Product | Yield (%) |

| 1 | 2-Aminobenzaldehyde | Phenylacetonitrile | 2-Amino-3-phenylquinoline | Excellent |

| 2 | 2-Amino-5-chlorobenzaldehyde | Phenylacetonitrile | 2-Amino-6-chloro-3-phenylquinoline | High |

| 3 | 2-Aminobenzaldehyde | Benzyl cyanide | 2-Amino-3-benzylquinoline | High |

| 4 | 2-Aminobenzaldehyde | Acetonitrile | 2-Aminoquinoline | Good |

| 5 | 2-Amino-4-methylbenzaldehyde | 4-Methoxyphenylacetonitrile | 2-Amino-7-methyl-3-(4-methoxyphenyl)quinoline | Excellent |

Table 2: Palladium-Catalyzed Aerobic Oxidative Cyclization of 2-Vinylanilines with Isocyanides

This protocol utilizes a palladium catalyst for the efficient synthesis of 2-aminoquinolines from 2-vinylanilines and isocyanides.[2][3]

| Entry | 2-Vinylaniline | Isocyanide | Catalyst/Oxidant | Product | Yield (%) |

| 1 | 2-Vinylaniline | 1-Isocyano-4-methylbenzene | Pd(OAc)₂ / Ag₂CO₃ | N-(p-tolyl)-3-phenylquinolin-2-amine | Good to Excellent |

| 2 | 4-Chloro-2-vinylaniline | 1-Isocyano-4-methoxybenzene | Pd(OAc)₂ / Ag₂CO₃ | 6-Chloro-N-(4-methoxyphenyl)-3-phenylquinolin-2-amine | High |

| 3 | 2-Vinylaniline | tert-Butyl isocyanide | Pd(OAc)₂ / Ag₂CO₃ | N-tert-butyl-3-phenylquinolin-2-amine | 90[3] |

| 4 | 5-Methyl-2-vinylaniline | Cyclohexyl isocyanide | Pd(OAc)₂ / Ag₂CO₃ | N-cyclohexyl-6-methyl-3-phenylquinolin-2-amine | Excellent |

| 5 | 2-Vinylaniline | 1-Isocyano-2,4,6-trimethylbenzene | Pd(OAc)₂ / Ag₂CO₃ | N-(mesityl)-3-phenylquinolin-2-amine | Good |

Table 3: Metal-Free Aerobic One-Pot Synthesis via Indirect Friedländer Annulation

This method involves the in-situ aerial oxidation of alcohols to aldehydes, which then undergo a Friedländer annulation with a suitable amino-functionalized precursor.[4][5]

| Entry | Amino-precursor | Alcohol | Base | Product | Yield (%) |

| 1 | 2-Aminobenzyl alcohol | Ethanol | KOH | 2-Methylquinoline | High |

| 2 | 2-Aminobenzyl alcohol | Propan-1-ol | KOH | 2-Ethylquinoline | High |

| 3 | 2-Aminobenzophenone | Benzyl alcohol | KOH | 2,4-Diphenylquinoline | 95[5] |

| 4 | 2-Aminobenzyl alcohol | Phenylmethanol | KOH | 2-Phenylquinoline | 91[5] |

| 5 | 2-Amino-5-chlorobenzophenone | Ethanol | KOH | 6-Chloro-2-methyl-4-phenylquinoline | High |

Experimental Protocols

Protocol 1: General Procedure for KOtBu-Mediated One-Pot Synthesis of 2-Aminoquinolines[1][6]

-

To an oven-dried 20 mL reaction tube, add the 2-aminoarylcarbaldehyde (1.0 equiv.), the nitrile (1.2 equiv.), and potassium tert-butoxide (KOtBu) (2.0 equiv.).

-

Add 4 mL of tert-butanol as the solvent.

-

Stir the reaction mixture at room temperature for 12–24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane/EtOAc eluent system to afford the desired substituted 2-aminoquinoline.

Protocol 2: General Procedure for Palladium-Catalyzed One-Pot Synthesis of 2-Aminoquinolines[2][3]

-

To a reaction vial, add 2-vinylaniline (1.0 equiv.), isocyanide (1.2 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), and silver carbonate (Ag₂CO₃, 1.2 equiv.).

-

Add a suitable solvent, such as dioxane or toluene.

-

Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the pure 2-aminoquinoline derivative.

Protocol 3: General Procedure for Domino Nitro Reduction-Friedländer Heterocyclization[7][8]

This procedure describes the synthesis of quinolines from 2-nitrobenzaldehydes and can be adapted for the synthesis of substituted quinolines. For 2-aminoquinoline synthesis, a subsequent amination step would be required or a modification of the starting materials.

-

Dissolve the 2-nitrobenzaldehyde (1.0 equiv.) in acetic acid (AcOH) under a nitrogen atmosphere.

-

Add the active methylene compound (e.g., a ketone with an alpha-methylene group, 2-3 equiv.).

-

Stir the mixture at 95–110 °C for 15 minutes.

-

Add iron powder (Fe, <100 mesh, 4.0 equiv.) in portions.

-

Continue stirring at the same temperature and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Reaction Workflows

Caption: Comparative workflows for one-pot synthesis of substituted 2-aminoquinolines.

General Reaction Scheme for 2-Aminoquinoline Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal-free aerobic one-pot synthesis of substituted/annulated quinolines from alcohols via indirect Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of carbohydrates is a critical aspect of various fields, including biomedical research, biotechnology, and drug development. Carbohydrates play essential roles in biological processes such as cell recognition, signaling, and immune responses. In the context of biopharmaceuticals, the glycosylation profile of a therapeutic protein is a critical quality attribute that can significantly impact its efficacy, stability, and safety. However, the analysis of carbohydrates by High-Performance Liquid Chromatography (HPLC) is challenging due to their high polarity, structural similarity, and lack of a strong chromophore for UV detection.[1]

To overcome these challenges, derivatization with a fluorescent label is a widely used strategy. This approach involves the covalent attachment of a fluorescent tag to the reducing end of the carbohydrate.[2] This process, known as reductive amination, not only enhances the sensitivity of detection but also improves the chromatographic separation of different carbohydrate species.[3]

This document provides a detailed protocol for the derivatization of carbohydrates with 2-aminoquinoline (2-AQ), a fluorescent labeling agent, for subsequent analysis by HPLC with fluorescence detection. The methodology is based on the well-established principles of reductive amination, commonly employed for similar labeling agents like 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA).[2][3]

Principle of the Method

The derivatization of carbohydrates with 2-aminoquinoline is achieved through a two-step reductive amination reaction. First, the primary amine group of 2-aminoquinoline reacts with the aldehyde group of the open-ring form of the reducing carbohydrate to form a Schiff base. This reaction is reversible. In the second step, the unstable Schiff base is irreversibly reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[4][5][6] The resulting 2-AQ-labeled carbohydrate is highly fluorescent, allowing for sensitive detection, and is amenable to separation by reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

Materials and Reagents

-

2-Aminoquinoline (reagent grade)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Glacial acetic acid

-

Carbohydrate standards (e.g., glucose, mannose, galactose, N-acetylglucosamine)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (HPLC grade)

-

Formic acid (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges for cleanup (e.g., graphitized carbon or HILIC)

Experimental Protocols

I. Derivatization of Carbohydrates with 2-Aminoquinoline

This protocol is designed for the derivatization of monosaccharides and oligosaccharides.

1. Preparation of Reagents:

-

Labeling Solution: Dissolve 2-aminoquinoline and sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and glacial acetic acid to final concentrations of 0.35 M and 1.0 M, respectively. This solution should be prepared fresh before use.

-

Carbohydrate Samples: Prepare carbohydrate standards or samples to be analyzed at a concentration of approximately 1 mg/mL in deionized water. For glycoproteins, release the glycans using appropriate enzymatic (e.g., PNGase F) or chemical methods prior to derivatization.

2. Derivatization Reaction:

-

Pipette 5 µL of the carbohydrate sample solution into a microcentrifuge tube.

-

Add 20 µL of the freshly prepared Labeling Solution to the sample.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction mixture at 65°C for 2 hours in a heating block or water bath.

-

After incubation, allow the mixture to cool to room temperature.

3. Post-Derivatization Cleanup:

Excess derivatization reagents can interfere with the HPLC analysis and must be removed. Solid Phase Extraction (SPE) is a common method for this cleanup.

-

Condition an SPE cartridge (e.g., graphitized carbon) according to the manufacturer's instructions.

-

Dilute the reaction mixture with an appropriate solvent (e.g., 5% acetonitrile in water).

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove excess reagents.

-

Elute the labeled carbohydrates using a suitable elution solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Dry the eluted sample in a vacuum centrifuge.

-

Reconstitute the dried, labeled carbohydrates in the HPLC mobile phase for analysis.

II. HPLC Analysis of 2-AQ-Labeled Carbohydrates

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating labeled glycans.

1. HPLC System and Conditions:

-

HPLC System: A binary HPLC system with a fluorescence detector.

-

Column: A HILIC column (e.g., amide-based stationary phase, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would be from 80% to 60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the specific carbohydrates being analyzed.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

Fluorescence Detection: Excitation wavelength (λex) of ~320 nm and an emission wavelength (λem) of ~420 nm (These are typical values for similar aromatic amine labels and should be optimized for 2-AQ).

2. Data Analysis:

-

Identify the peaks corresponding to the 2-AQ-labeled carbohydrates by comparing their retention times with those of known standards.

-

Quantify the amount of each carbohydrate by integrating the peak area and comparing it to a calibration curve generated from the standards.

Data Presentation

The following table summarizes representative quantitative data that can be obtained using this method. These values are indicative of the performance expected from HPLC analysis of fluorescently labeled carbohydrates and should be determined for each specific application.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 1 - 10 fmol |

| Limit of Quantitation (LOQ) | 5 - 50 fmol |

| Precision (RSD%) | < 5% |

| Recovery (%) | 90 - 110% |

Visualizations

Chemical Reaction Pathway

Caption: Reductive amination of a carbohydrate with 2-aminoquinoline.

Experimental Workflow

Caption: Workflow for 2-AQ derivatization and HPLC analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ludger.com [ludger.com]

- 6. youtube.com [youtube.com]

2-Aminoquinoline as a Selective Inhibitor of Neuronal Nitric Oxide Synthase (nNOS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-aminoquinoline and its derivatives as inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in a variety of neurodegenerative disorders, making selective nNOS inhibitors valuable tools for research and potential therapeutic agents.[1][2][3] 2-Aminoquinoline-based scaffolds have emerged as a promising class of potent and selective nNOS inhibitors with good potential for oral bioavailability and central nervous system (CNS) penetration.[1][2][4]

Mechanism of Action